molecular formula C14H20ClNO2 B8346946 Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate

Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate

Cat. No.: B8346946
M. Wt: 269.77 g/mol
InChI Key: QKNCZOORZIULDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

ethyl 3-[1-(4-chlorophenyl)propan-2-ylamino]propanoate

InChI

InChI=1S/C14H20ClNO2/c1-3-18-14(17)8-9-16-11(2)10-12-4-6-13(15)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3

InChI Key

QKNCZOORZIULDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(C)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of β-alanine ethyl ester hydrochloride (1.00 g) in ethanol (13.5 mL), triethylamine (907 μL), 4-chlorophenylacetone (1.32 g), acetic acid (1.5 mL) and borane-2-picoline complex (1.39 g) were added successively and the mixture was stirred at 60° C. for 30 minutes. After being cooled to room temperature, the mixture was concentrated under reduced pressure. To the resulting residue, a saturated aqueous solution of sodium hydrogencarbonate was added and the mixture was extracted with chloroform twice. The combined organic layers were washed with saturated brine and dried over anhydrous sodium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=100:0-95:5) to give the titled compound as a yellow oil (1.70 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
907 μL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.